methyl (2R)-2-isothiocyanatopropanoate
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Overview
Description
Methyl (2R)-2-isothiocyanatopropanoate is a chemical compound with the molecular formula C4H7NO2S. It is an ester derived from (2R)-2-isothiocyanato-propanoic acid and methanol. This compound is known for its unique structural properties and its applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with (2R)-2-amino-propanoic acid.
Isolation of Isothiocyanate: The amino group is then converted to an isothiocyanate group using thiophosgene (CSCl2) in the presence of a base such as triethylamine.
Esterification: The resulting (2R)-2-isothiocyanato-propanoic acid is then esterified with methanol under acidic conditions to produce this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to thiourea derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Thiourea derivatives.
Substitution Products: Various substituted isothiocyanates and their derivatives.
Scientific Research Applications
Methyl (2R)-2-isothiocyanatopropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of thiourea derivatives and other sulfur-containing compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of agricultural chemicals and other industrial applications requiring sulfur-containing compounds.
Mechanism of Action
The mechanism by which methyl (2R)-2-isothiocyanatopropanoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and modulation of biological activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Methyl (2R)-2-isothiocyanatopropanoate is unique in its stereochemistry and reactivity compared to other isothiocyanates. Some similar compounds include:
Methyl (2S)-2-isothiocyanatopropanoate: The enantiomer with opposite stereochemistry.
Ethyl (2R)-2-isothiocyanatopropanoate: A similar compound with an ethyl group instead of a methyl group.
Methyl isothiocyanate: A simpler isothiocyanate without the chiral center.
These compounds differ in their biological activity and applications due to variations in their molecular structure and stereochemistry.
Properties
CAS No. |
26349-74-6 |
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Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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